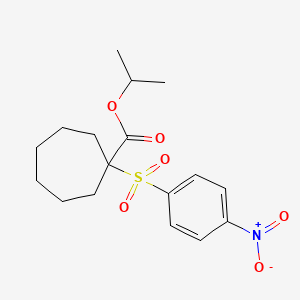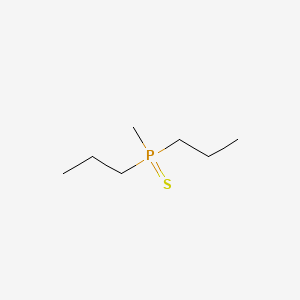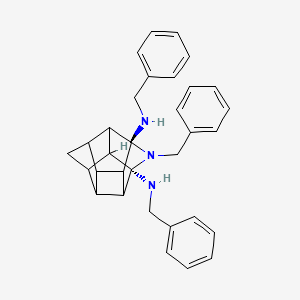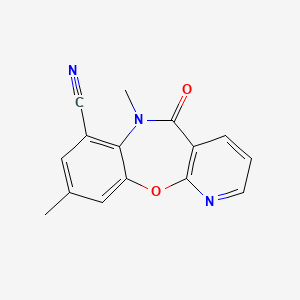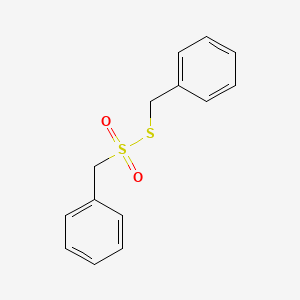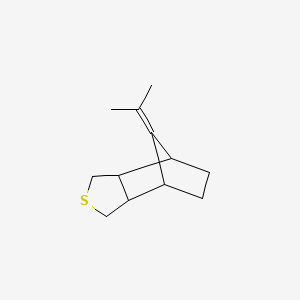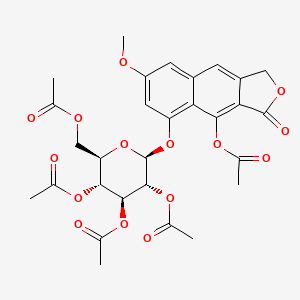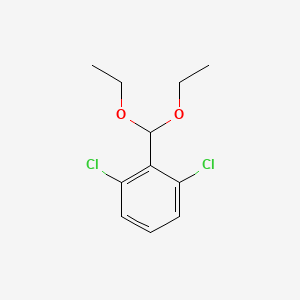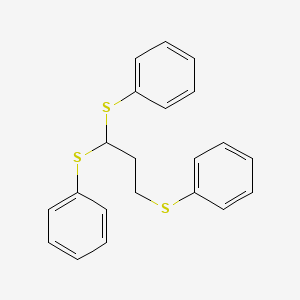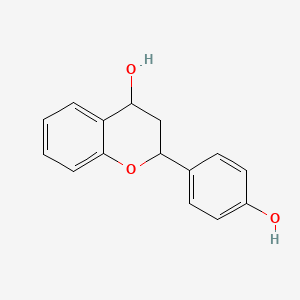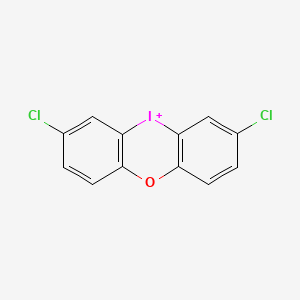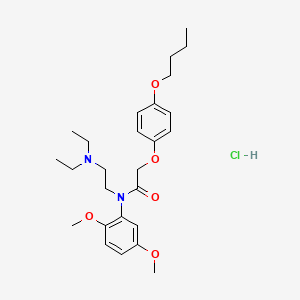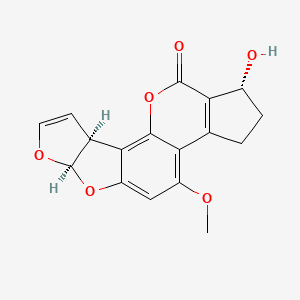
Aflatoxicol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aflatoxicol B is a secondary metabolite produced by certain species of the Aspergillus fungus, particularly Aspergillus flavus and Aspergillus parasiticus. It is a derivative of aflatoxin B1, one of the most potent mycotoxins known to date. Aflatoxins are known for their toxic and carcinogenic properties, posing significant health risks to humans and animals when ingested through contaminated food sources .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aflatoxicol B typically involves the reduction of aflatoxin B1. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) under mild conditions. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be produced in controlled laboratory settings for research purposes. The process involves cultivating Aspergillus species under specific conditions that promote the production of aflatoxins, followed by extraction and purification of this compound .
Chemical Reactions Analysis
Types of Reactions: Aflatoxicol B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized back to aflatoxin B1 under certain conditions.
Reduction: As mentioned earlier, aflatoxin B1 can be reduced to this compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: The major product is aflatoxin B1.
Reduction: The major product is this compound.
Substitution: The products vary depending on the substituents used.
Scientific Research Applications
Aflatoxicol B is primarily used in scientific research to study the toxicological effects of aflatoxins. Its applications include:
Chemistry: Understanding the chemical properties and reactivity of aflatoxins.
Biology: Studying the biological pathways affected by aflatoxins and their metabolites.
Medicine: Investigating the carcinogenic and toxic effects of aflatoxins on human and animal health.
Industry: Developing methods for detecting and mitigating aflatoxin contamination in food and feed.
Mechanism of Action
Aflatoxicol B exerts its effects primarily through its interaction with cellular macromolecules such as DNA and proteins. It forms adducts with DNA, leading to mutations and potentially causing cancer. The compound also generates reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components. The primary molecular targets include liver cells, where it can induce hepatotoxicity and carcinogenesis .
Comparison with Similar Compounds
Aflatoxin B1: The parent compound of aflatoxicol B, known for its potent carcinogenic properties.
Aflatoxin M1: A hydroxylated metabolite of aflatoxin B1, found in milk and dairy products.
Aflatoxin G1: Another aflatoxin variant with similar toxic properties.
Uniqueness: this compound is unique in its reduced form compared to aflatoxin B1, which makes it less reactive but still toxic. Its study helps in understanding the metabolic pathways and detoxification processes of aflatoxins in biological systems .
Properties
CAS No. |
61740-00-9 |
|---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
(3S,7R,16R)-16-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one |
InChI |
InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8-9,17-18H,2-3H2,1H3/t8-,9+,17+/m0/s1 |
InChI Key |
WYIWLDSPNDMZIT-MRAOVIAESA-N |
Isomeric SMILES |
COC1=C2C3=C([C@@H](CC3)O)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 |
Canonical SMILES |
COC1=C2C3=C(C(CC3)O)C(=O)OC2=C4C5C=COC5OC4=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


